molecular formula C23H16ClN3O3S B4625945 N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-3-(4-chlorophenyl)acrylamide

N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-3-(4-chlorophenyl)acrylamide

Cat. No. B4625945
M. Wt: 449.9 g/mol
InChI Key: LJVQFCWLBBYZHF-KPKJPENVSA-N
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Description

N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-3-(4-chlorophenyl)acrylamide is a useful research compound. Its molecular formula is C23H16ClN3O3S and its molecular weight is 449.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 449.0600902 g/mol and the complexity rating of the compound is 671. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

UV Cross-Linkable Polymer Synthesis

Researchers have explored the synthesis and characterization of UV cross-linkable polymers utilizing triazine derivatives and acrylamide components. This involved the creation of copolymers through solution polymerization techniques, indicating a potential for applications in areas requiring enhanced photocrosslinking properties and thermal stability. Such materials could be relevant for creating durable polymer matrices or coatings with specific light-reactive features (J. Suresh et al., 2016).

Controlled Radical Polymerization

The controlled radical polymerization of acrylamides containing amino acid moieties has been studied, highlighting a method for synthesizing homopolymers with narrow polydispersity. This research offers insights into creating polymers with specific molecular weights and properties, which could be beneficial for biomedical applications, including drug delivery systems and tissue engineering (H. Mori et al., 2005).

Chemoselective N-Benzoylation

The chemoselective N-benzoylation of aminophenols using benzoylisothiocyanates has been researched, producing compounds of biological interest. This synthesis method could be important for developing novel compounds with specific biological activities, potentially leading to new therapeutic agents (Tarjeet Singh et al., 2017).

Antioxidant and Antitumor Activities

The evaluation of certain nitrogen heterocycles for their antioxidant and antitumor activities highlights the potential of these compounds in medicinal chemistry. Synthesis and characterization of these compounds could lead to the discovery of new drugs with significant health benefits (M. A. El-Moneim et al., 2011).

Synthesis of N-Benzothiazol-2-yl-amides

Research into the synthesis of N-benzothiazol-2-yl-amides through copper-catalyzed intramolecular cyclization processes presents an efficient method for creating compounds with potential pharmaceutical applications. These synthesized compounds could be explored further for their biological activities and possible therapeutic uses (Junke Wang et al., 2008).

properties

IUPAC Name

(E)-N-[[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl]-3-(4-chlorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClN3O3S/c24-15-8-5-14(6-9-15)7-12-21(29)27-23(31)25-16-10-11-17(19(28)13-16)22-26-18-3-1-2-4-20(18)30-22/h1-13,28H,(H2,25,27,29,31)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJVQFCWLBBYZHF-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=C(C=C(C=C3)NC(=S)NC(=O)C=CC4=CC=C(C=C4)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(O2)C3=C(C=C(C=C3)NC(=S)NC(=O)/C=C/C4=CC=C(C=C4)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-3-(4-chlorophenyl)acrylamide
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N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-3-(4-chlorophenyl)acrylamide
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N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-3-(4-chlorophenyl)acrylamide
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N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-3-(4-chlorophenyl)acrylamide
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N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-3-(4-chlorophenyl)acrylamide
Reactant of Route 6
Reactant of Route 6
N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-3-(4-chlorophenyl)acrylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.